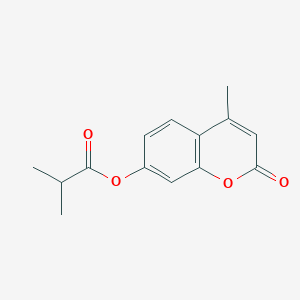

1-(4-Bromophenyl)piperidin-4-one

Descripción general

Descripción

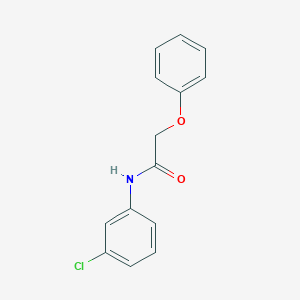

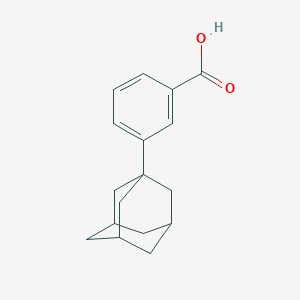

“1-(4-Bromophenyl)piperidin-4-one” is an organic compound . It is a derivative of piperidine . The IUPAC name of a similar compound, brorphine, is “1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-imidazol-2-one” and it has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention .

Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)piperidin-4-one” is similar to that of bezitramide, an opioid . The compound is a derivative of piperidine .

Chemical Reactions Analysis

Piperidin-4-ones are used as intermediates in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromophenyl)piperidin-4-one” are not fully specified in the available sources .

Aplicaciones Científicas De Investigación

Anticancer Research

Piperidin-4-ones, including derivatives like “1-(4-Bromophenyl)piperidin-4-one”, have been reported to possess various pharmacological activities, one of which is anticancer activity. They serve as versatile intermediates in the synthesis of compounds that could potentially be used in cancer treatment .

Anti-HIV Research

These compounds have also been explored for their potential in anti-HIV activities. The structural features of piperidin-4-ones may contribute to inhibiting the replication of HIV, thus providing a pathway for developing new antiretroviral drugs .

Opioid Analgesic Development

The piperidine-based structure is significant in opioid analgesic compounds. For instance, Brorphine is a piperidine-based opioid analgesic that has been investigated for its potential to produce less respiratory depression than typical opioids .

Proteomics Research

“1-(4-Bromophenylsulfonyl)piperidin-4-one” is a related compound available for proteomics research, indicating that bromophenyl variants of piperidin-4-one could be used in protein studies and related applications .

Synthetic Opioid Investigation

Brorphine, which shares a similar structure with “1-(4-Bromophenyl)piperidin-4-one”, has been seen in an increasing number of detections in seized drug samples and forensic casework since 2019. This suggests that such compounds are being studied for their effects and potential risks as synthetic opioids .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-4-one”, have potential for future development through modification or derivatization to design more potent antimicrobial agents . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Bromophenyl)piperidin-4-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .

Mode of Action

1-(4-Bromophenyl)piperidin-4-one acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. Its potency is reported to be greater than morphine but less than fentanyl . The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one can lead to typical opioid effects such as analgesia, respiratory depression, and sedation .

Biochemical Pathways

The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

These typically include rapid absorption, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one leads to analgesic effects, providing relief from pain . It can also cause typical opioid side effects such as respiratory depression and sedation . The compound’s action can also lead to dependence, similar to other opioid substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromophenyl)piperidin-4-one. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its bioavailability and efficacy . Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s effects .

Propiedades

IUPAC Name |

1-(4-bromophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZGTFCMSGXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640751 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)piperidin-4-one | |

CAS RN |

154913-23-2 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)

![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)